4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

CAS No.: 1588441-18-2

Cat. No.: VC2709784

Molecular Formula: C7H5F3N2O3

Molecular Weight: 222.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1588441-18-2 |

|---|---|

| Molecular Formula | C7H5F3N2O3 |

| Molecular Weight | 222.12 g/mol |

| IUPAC Name | 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 |

| Standard InChI Key | HEKASLCSFSEZAP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |

| Canonical SMILES | COC1=CC(=NC=C1[N+](=O)[O-])C(F)(F)F |

Introduction

Physical and Chemical Properties

Basic Properties

The fundamental properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1588441-18-2 |

| Molecular Formula | C₇H₅F₃N₂O₃ |

| Molecular Weight | 222.12 g/mol |

| Appearance | White powders |

| Purity (Commercial) | 95-98% |

| Storage Conditions | Store at room temperature (RT) |

Table 1: Basic physical and chemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Structural Characteristics

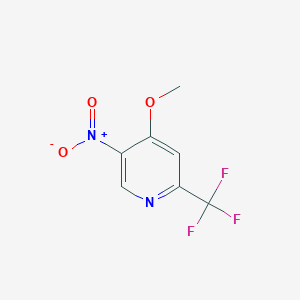

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine contains a pyridine ring with three substituents positioned strategically:

-

A methoxy group (-OCH₃) at the 4-position

-

A nitro group (-NO₂) at the 5-position

-

A trifluoromethyl group (-CF₃) at the 2-position

The compound's structural identification parameters include:

| Identifier | Value |

|---|---|

| IUPAC Name | 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine |

| InChI | InChI=1S/C7H5F3N2O3/c1-15-5-2-6(7(8,9)10)11-3-4(5)12(13)14/h2-3H,1H3 |

| InChIKey | HEKASLCSFSEZAP-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC=C1N+[O-])C(F)(F)F |

Table 2: Structural identifiers of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Computed Properties

Advanced computational analysis provides additional physicochemical characteristics:

| Property | Value |

|---|---|

| XLogP3-AA | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 1 |

| Exact Mass | 222.02522651 Da |

| Topological Polar Surface Area | 67.9 Ų |

| Heavy Atom Count | 15 |

| Complexity | 241 |

Table 3: Computed physicochemical properties of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine

Stock Solution Preparation

For research applications, stock solutions can be prepared at various concentrations. The following table provides guidance for preparing stock solutions of different molarities:

| Concentration | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.5021 mL | 22.5104 mL | 45.0207 mL |

| 5 mM | 0.9004 mL | 4.5021 mL | 9.0041 mL |

| 10 mM | 0.4502 mL | 2.251 mL | 4.5021 mL |

Table 4: Solvent volumes required to prepare stock solutions of different concentrations

For optimal stability and performance in laboratory settings, the following handling recommendations are advised:

-

Select appropriate solvents based on the compound's solubility characteristics

-

Store prepared solutions in separate packages to prevent degradation from repeated freezing and thawing

-

Storage duration guidelines:

-

At -80°C: Use within 6 months

-

At -20°C: Use within 1 month

-

-

To increase solubility, heat the container to 37°C and use ultrasonic bath agitation

Applications

Research Applications

4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine serves as:

-

A valuable building block in organic synthesis

-

An intermediate in the preparation of more complex heterocyclic compounds

-

A reference standard in analytical chemistry

-

A structural motif in the development of new chemical libraries

The trifluoromethyl group, a key structural feature of this compound, imparts specific electronic properties that make it especially useful in medicinal chemistry research. The presence of this group can enhance metabolic stability, increase lipophilicity, and improve binding selectivity of molecules that incorporate it .

Pharmaceutical and Industrial Applications

Related Compounds

Several structurally related compounds have been studied, providing context for understanding the chemical behavior of 4-Methoxy-5-nitro-2-(trifluoromethyl)pyridine:

-

5-Nitro-2-(trifluoromethyl)pyridine - A closely related analog that lacks the methoxy group at the 4-position. NMR analysis indicates distinct spectroscopic properties with 1H NMR signals at δ 9.52 (d, J = 2.3 Hz), 8.72 (dd, J = 8.6, 2.4 Hz), and 7.97 (d, J = 8.6 Hz), and a characteristic 19F NMR signal at δ -68.1 (s, 3F) .

-

4-Methyl-5-nitro-2-(trifluoromethyl)pyridine - A structural analog with a methyl group instead of a methoxy at the 4-position .

-

4-Methoxy-5-(trifluoromethyl)pyridin-2-amine - A related compound with an amino group at the 2-position instead of a trifluoromethyl group, and a trifluoromethyl group at the 5-position instead of a nitro group .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume